

Check Availability & Pricing

structural formula and molecular weight of isobutyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Isobutyl hexanoate	
Cat. No.:	B089612	Get Quote

An In-depth Technical Guide to Isobutyl Hexanoate

This guide provides a comprehensive overview of the chemical and physical properties of **isobutyl hexanoate**, including its structural formula and molecular weight. It is intended for researchers, scientists, and professionals in drug development and related fields. The document includes a summary of key quantitative data, a detailed experimental protocol for its synthesis, and a standard analytical workflow for its characterization.

Chemical Identity and Properties

Isobutyl hexanoate, also known as isobutyl caproate, is a fatty acid ester.[1] It is a colorless to pale yellow liquid at room temperature and is recognized by its characteristic fruity aroma, often described as a blend of pineapple, apple, or banana.[2] This compound is utilized extensively as a flavoring agent in the food industry and as a fragrance component in consumer products. [1]

Structural Information

Molecular Formula: C10H20O2[3]

IUPAC Name: 2-methylpropyl hexanoate[3]

SMILES: CCCCC(=0)OCC(C)C[4]

InChi Key: UXUPPWPIGVTVQI-UHFFFAOYSA-N[5]



Structural Formula:

Physicochemical Data

The quantitative properties of **isobutyl hexanoate** are summarized in the table below for easy reference and comparison.

Property	Value	Unit
Molecular Weight	172.26	g/mol
Density	0.856 (at 25 °C)	g/mL
Boiling Point	197 (estimated)	°C
Refractive Index	1.414 (at 20 °C)	n20/D
Vapor Pressure	0.3115 (estimated, at 20°C)	hPa
Solubility in Ethanol	1 mL in 2 mL of 80% ethanol	-
XLogP3-AA	3.4	-

[Sources: 1, 2, 3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of isobutyl hexanoate.

Synthesis via Fischer Esterification

Isobutyl hexanoate is commonly synthesized through the Fischer esterification of hexanoic acid and isobutanol, using a strong acid as a catalyst.[1]

Materials:

- Hexanoic acid
- Isobutanol (2-methyl-1-propanol)
- Concentrated sulfuric acid (H₂SO₄) or other acid catalyst



- Sodium bicarbonate (NaHCO₃) solution, 5% aqueous
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Distilled water
- Boiling chips

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or sand bath
- Separatory funnel
- Simple distillation apparatus
- Glassware for measurements and transfers

Procedure:

- Reaction Setup: In a round-bottom flask, combine equimolar amounts of hexanoic acid and isobutanol.
- Catalysis: While swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume). Add several boiling chips to ensure smooth boiling.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 60-90 minutes to drive the equilibrium towards the product.
- Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with:



- Distilled water to remove the majority of the sulfuric acid and excess isobutanol.
- A 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. This should be done carefully due to CO₂ evolution. Repeat until the aqueous layer is no longer acidic (test with pH paper).
- A final wash with distilled water to remove any residual salts.
- Drying: Transfer the organic layer (the crude **isobutyl hexanoate**) to a clean, dry flask and add an anhydrous drying agent like magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes to remove residual water.
- Purification: Decant or filter the dried ester into a distillation flask. Purify the isobutyl
 hexanoate by simple distillation, collecting the fraction that distills at the expected boiling
 point (approx. 197 °C).

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the identification and quantification of volatile compounds like **isobutyl hexanoate**.

Objective: To confirm the identity and assess the purity of the synthesized **isobutyl hexanoate**.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified **isobutyl hexanoate** sample in a volatile organic solvent, such as hexane or dichloromethane. A typical concentration is in the range of 100-1000 ppm.
- GC-MS System Configuration:
 - Gas Chromatograph (GC): Equipped with a capillary column suitable for separating nonpolar to semi-polar compounds (e.g., a DB-5 or HP-5ms column).
 - Injector: Set to a temperature of ~250 °C in split mode.



- Oven Program: An initial temperature of ~60 °C, held for 1-2 minutes, followed by a temperature ramp of 10-15 °C per minute up to a final temperature of ~280 °C.
- Carrier Gas: Helium or hydrogen with a constant flow rate.
- Mass Spectrometer (MS): Operated in Electron Ionization (EI) mode at 70 eV. The scan range is typically set from m/z 40 to 400.
- Data Acquisition: Inject a small volume (e.g., 1 μL) of the prepared sample into the GC-MS system. The GC will separate the components of the sample based on their volatility and interaction with the column's stationary phase.
- Data Analysis:
 - Identification: The identity of the compound is confirmed by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The fragmentation pattern of isobutyl hexanoate will show characteristic peaks.
 - Purity Assessment: The purity of the sample is determined by analyzing the chromatogram. A single, sharp peak at the expected retention time indicates a high-purity sample. The peak area percentage can be used to estimate the purity.

Visualized Workflow

The following diagram illustrates the key steps in the synthesis and purification of **isobutyl hexanoate** via Fischer Esterification.







Click to download full resolution via product page

Caption: Workflow for the synthesis of **isobutyl hexanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isobutyl hexanoate | 105-79-3 [chemicalbook.com]
- 2. zhishangchem.com [zhishangchem.com]
- 3. Isobutyl hexanoate | C10H20O2 | CID 7775 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. 己酸异丁酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [structural formula and molecular weight of isobutyl hexanoate]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b089612#structural-formula-and-molecular-weight-of-isobutyl-hexanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com